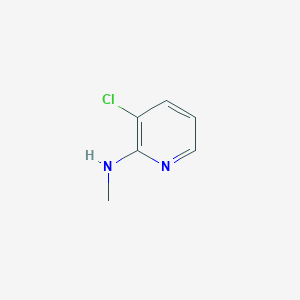

3-chloro-N-methylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3-chloro-N-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URNJJUZDJRFLQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592897 | |

| Record name | 3-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

468718-67-4 | |

| Record name | 3-Chloro-N-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=468718-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-N-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 3-chloro-N-methylpyridin-2-amine

This guide provides a comprehensive technical overview of 3-chloro-N-methylpyridin-2-amine, a key heterocyclic building block for professionals in chemical research, drug discovery, and process development. We will delve into its chemical identity, structural characteristics, reactivity profile, synthetic pathways, and safety considerations, offering field-proven insights into its application.

Core Chemical Identity and Structural Elucidation

This compound is a substituted pyridine derivative whose utility is defined by the specific arrangement of its functional groups. The presence of a chlorine atom, a secondary amine, and the pyridine nitrogen atom imparts a unique reactivity profile, making it a valuable intermediate in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 468718-67-4 | N/A |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | [1] |

| SMILES String | CNc1ncccc1Cl | N/A |

While specific experimental data such as melting and boiling points are not widely published, the physical properties can be inferred from structurally similar compounds like 3-amino-2-chloro-4-methylpyridine, which has a melting point of 65-70 °C, suggesting that this compound is likely a solid at room temperature.[2]

Synthesis and Manufacturing Insights

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and efficient synthetic strategy can be devised based on established methodologies for analogous pyridine derivatives. A common approach involves a two-step process starting from a more readily available precursor, 2-amino-3-chloropyridine.

Step 1: Synthesis of 2-Amino-3-chloropyridine (Precursor) The precursor itself can be synthesized through various routes, often involving the chlorination of 2-aminopyridine. The challenge in this step is achieving regioselectivity to favor chlorination at the C3 position.

Step 2: N-Methylation The subsequent and final step is the selective N-methylation of the primary amino group of 2-amino-3-chloropyridine. Direct alkylation is a common method for forming secondary amines. To avoid over-alkylation (formation of a tertiary amine), careful control of stoichiometry and reaction conditions is paramount.

Protocol Considerations:

-

Causality in N-Methylation: The choice of methylating agent and base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate the amine, forming an amide anion. This anion then acts as a potent nucleophile, attacking the methylating agent (e.g., methyl iodide). This two-step, one-pot sequence ensures efficient and clean methylation. The use of milder bases like potassium carbonate in a polar aprotic solvent such as DMF is also a viable, often safer, alternative for large-scale production.

Chemical Reactivity and Mechanistic Rationale

The reactivity of this compound is dictated by the interplay of its three key functional components: the electron-deficient pyridine ring, the nucleophilic secondary amine, and the chloro substituent, which can act as a leaving group.

A. Nucleophilic Aromatic Substitution (SNAr)

The pyridine nitrogen atom is strongly electron-withdrawing, which reduces the electron density of the ring, particularly at the α (2- and 6-) and γ (4-) positions.[3] This electronic feature deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). In this molecule, the chlorine atom is at the 3-position (a β-position). While SNAr is most favorable at the 2- and 4-positions, the presence of the activating amino group at the 2-position can still facilitate substitution at the adjacent C3 position under appropriate conditions with strong nucleophiles.[4]

B. Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 3-position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. This is a cornerstone of modern synthetic chemistry for building molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable ligand (e.g., SPhos) allows for the formation of a C-C bond, attaching a new aryl or alkyl group at the C3 position.[5]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the C3 position with primary or secondary amines, forming a new C-N bond. This is particularly useful for synthesizing more complex diamine structures.[3]

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes to form a C-C triple bond.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. The N-methylamino group can also influence the catalytic cycle, and its potential to coordinate with the metal center must be considered during methods development.

C. Reactivity of the N-Methylamino Group

The secondary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions. Its basicity is influenced by the electronic effects of the chloropyridine ring.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of standard spectroscopic techniques. While specific spectra are not publicly available, the expected features can be predicted.

Table 2: Predicted Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - A singlet or doublet for the N-CH₃ protons. - A broad singlet for the N-H proton. - Three distinct aromatic protons on the pyridine ring, with coupling patterns determined by their relative positions. |

| ¹³C NMR | - A signal for the N-CH₃ carbon. - Six distinct signals for the pyridine ring carbons, with chemical shifts influenced by the nitrogen, chlorine, and amino substituents. |

| Mass Spec. | - A molecular ion peak (M⁺) and a characteristic M+2 peak due to the ³⁷Cl isotope, with an intensity ratio of approximately 3:1. |

| IR Spec. | - N-H stretching vibration. - C-H stretching vibrations (aromatic and aliphatic). - C=C and C=N stretching vibrations characteristic of the pyridine ring. - C-Cl stretching vibration. |

For definitive characterization, comparison with authenticated reference standards via techniques like HPLC and GC-MS is standard practice in industrial settings.

Applications in Drug Development and Agrochemicals

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and agrochemical research. This compound serves as a versatile intermediate, providing a platform for generating libraries of complex molecules for biological screening.

-

Pharmaceutical Intermediate: The ability to selectively functionalize the C3 position via cross-coupling while retaining the 2-amino group allows for the synthesis of compounds with potential therapeutic activity. The 2-aminopyridine motif is found in numerous approved drugs.

-

Agrochemical Synthesis: This compound is also a valuable building block for creating novel herbicides, pesticides, and fungicides.[6] The specific substitution pattern can be tailored to target biological pathways in pests or weeds.

The strategic value of this molecule lies in its capacity to act as a linchpin, connecting different molecular fragments through robust and well-understood chemical transformations.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from closely related compounds such as 3-amino-2-chloro-4-methylpyridine and 3-chloro-2-methylaniline.[7][8]

Table 3: Anticipated GHS Hazard Classifications

| Hazard Class | Anticipated Classification |

| Acute Toxicity | May be harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation/damage. |

| STOT-SE | May cause respiratory irritation. |

Recommended Handling Protocols:

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.[7]

-

Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This self-validating protocol—assuming the compound is hazardous based on its analogues and handling it with appropriate caution—ensures a high level of safety even in the absence of specific toxicity data.

References

- 1. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯-3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-chloro-N-methylpyridin-2-amine: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-chloro-N-methylpyridin-2-amine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in the field of drug development and fine chemical synthesis. With the CAS Number 468718-67-4, this substituted pyridine derivative serves as a versatile intermediate for creating complex molecular architectures.[1] This document delves into its fundamental properties, validated synthetic pathways, analytical characterization, and potential applications, grounded in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Properties

This compound is a chlorinated pyridine derivative featuring a secondary methylamine substituent at the 2-position. This specific arrangement of functional groups—a nucleophilic amine, a halogenated aromatic ring, and a basic nitrogen atom within the heterocycle—renders it a highly valuable and reactive intermediate for further chemical elaboration.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 468718-67-4 | [1] |

| PubChem CID | 18332363 | [1] |

| Molecular Formula | C₆H₇ClN₂ | Inferred |

| Molecular Weight | 142.59 g/mol | [2] |

| Appearance | White to off-white or light yellow solid/powder | [3] (Typical for similar compounds) |

| SMILES | CNc1ncccc1Cl | [1] |

| Purity | Typically >95% | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is not commonly detailed as a final product in patent literature; however, a robust and logical pathway can be constructed based on the well-documented synthesis of its immediate precursor, 2-chloro-4-methylpyridin-3-amine (CAPIC), a key intermediate for the HIV drug Nevirapine.[4][5] The final step involves a standard nucleophilic substitution to introduce the N-methyl group.

The overall synthesis is a multi-step process that begins with readily available starting materials and employs common organic reactions. The causality behind this pathway lies in the controlled construction of the substituted pyridine ring, followed by functional group manipulations.

Caption: Multi-step synthesis of this compound.

Experimental Protocol: Synthesis of 2-Chloro-4-methylpyridin-3-amine (Precursor)

This protocol is adapted from established patent literature for producing the key precursor.[6][7]

-

Step 1: Knoevenagel Condensation & Ring Closure: React malononitrile with acetone to yield isopropylidenemalononitrile. This intermediate is then condensed with triethyl orthoformate and acetic anhydride. The resulting product is treated with anhydrous ammonia in ethanol to facilitate ring closure, yielding 2-amino-4-methyl-pyridine-carbonitrile. The use of ammonia is critical for forming the pyridine ring.

-

Step 2: Diazotization and Hydrolysis: The amino group of the pyridine-carbonitrile is converted to a diazonium salt using sodium nitrite in an acidic medium. This unstable intermediate is then hydrolyzed in situ to yield 2-hydroxy-4-methyl-3-cyanopyridine. This step is a classic method for converting an aromatic amine to a hydroxyl group.

-

Step 3: Chlorination: The hydroxyl group is replaced with chlorine by heating with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with catalytic amounts of PCl₅, to produce 2-chloro-4-methyl-3-pyridinecarbonitrile.[8] This is a standard transformation in heterocyclic chemistry.

-

Step 4: Nitrile Hydrolysis: The nitrile group is hydrolyzed to a primary amide using concentrated sulfuric acid at elevated temperatures (e.g., 100°C), yielding 2-chloro-4-methylnicotinamide.[6]

-

Step 5: Hofmann Rearrangement: The amide is converted to the primary amine, 2-chloro-4-methylpyridin-3-amine (CAPIC), via a Hofmann rearrangement. This is achieved by treating the amide with a solution of bromine or chlorine in excess sodium hydroxide.[7]

Experimental Protocol: N-Methylation (Final Step)

-

Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve the precursor, 2-chloro-4-methylpyridin-3-amine (1.0 eq), in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. The addition of a strong, non-nucleophilic base is crucial to deprotonate the primary amine, making it a more potent nucleophile.

-

Methylation: After stirring for 30 minutes at 0°C, add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Agrochemicals

Substituted pyridines are foundational scaffolds in medicinal chemistry and agrochemical development. The title compound is a valuable intermediate for several reasons:

-

Versatile Building Block: The presence of a reactive secondary amine and a chloro-substituent allows for diverse downstream reactions. The amine can be acylated, alkylated, or used in coupling reactions, while the chlorine can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Pharmaceutical Intermediate: Its structural analog, CAPIC, is a well-known precursor to Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[4][5] By logical extension, this compound can be used to synthesize novel Nevirapine analogs or other heterocyclic compounds with potential biological activity.

-

Agrochemical Synthesis: Pyridine derivatives are integral to many modern pesticides and herbicides. This compound can serve as a starting point for creating new crop protection agents.[9][10]

Caption: Potential applications of the title compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a suite of analytical methods should be employed. Commercial suppliers typically provide analyses via LC-MS, GC-MS, NMR, and other spectroscopic methods upon request.[1]

Table 2: Analytical Methods for Characterization

| Technique | Purpose | Expected Results |

| HPLC | Purity assessment and quantification | A major peak corresponding to the product, with purity typically >95%. Retention time is method-dependent. |

| GC-MS | Purity and identification of volatile impurities | A parent peak in the mass spectrum with m/z corresponding to the molecular ion [M]⁺ and characteristic fragmentation patterns. |

| ¹H NMR | Structural confirmation | Peaks corresponding to the aromatic protons on the pyridine ring and a distinct signal for the N-methyl protons. |

| FTIR | Functional group identification | Characteristic absorption bands for N-H stretching (secondary amine), C-N stretching, C=C and C=N stretching (aromatic ring), and C-Cl stretching. |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general-purpose method for assessing the purity of aromatic amine samples.[11]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or an appropriate buffer like ammonium acetate) is typically effective.

-

Example Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for optimal absorbance, typically around 254 nm for aromatic compounds.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely public, data from closely related compounds like 2-chloro-3-aminopyridine and 3-chloro-2-methylpyridine provide a strong basis for hazard assessment.[12][13]

-

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation.

-

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles.

-

Avoid breathing dust or fumes. Minimize dust generation during handling.

-

Wash hands thoroughly after handling.

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Storage:

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.

References

- 1. This compound [synhet.com]

- 2. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 8. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. 3-Chloro-2-methylpyridine | C6H6ClN | CID 2762797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Chloro-N-methylpyridin-2-amine

This guide provides a comprehensive technical overview of 3-chloro-N-methylpyridin-2-amine, a substituted pyridine derivative of interest to researchers and professionals in synthetic and medicinal chemistry. We will delve into its fundamental properties, logical synthesis strategies, characteristic analytical data, reactivity profile, and its role as a valuable intermediate in the development of complex molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a distinct chemical entity within the family of halogenated aminopyridines. Its structure, featuring a chlorine atom adjacent to a secondary methylamine substituent on a pyridine ring, imparts a unique combination of steric and electronic properties that govern its reactivity and utility as a chemical building block.[1]

The fundamental molecular and physical characteristics are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 468718-67-4 | [1] |

| Molecular Formula | C₆H₇ClN₂ | [2] |

| Molecular Weight | 142.59 g/mol | [3] |

| SMILES String | CNc1ncccc1Cl | [1] |

Table 1: Core Identifiers and Properties of this compound.

Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in public literature, a logical and effective synthetic route can be designed based on established transformations of pyridine systems. The most direct approach involves the selective N-methylation of the parent amine, 3-chloro-pyridin-2-amine, or the nucleophilic aromatic substitution (SNAr) of a suitable dichloropyridine precursor.

Illustrative Synthetic Workflow: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of N-alkylated aminopyridines from di-halogenated precursors is a cornerstone of heterocyclic chemistry. The chlorine atom at the 2-position of a pyridine ring is highly activated towards nucleophilic attack, especially when compared to other positions. This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex.

A plausible and efficient synthesis of this compound can be achieved by reacting 2,3-dichloropyridine with methylamine.

Caption: General workflow for the synthesis via SNAr.

Step-by-Step Protocol (Illustrative)

This protocol is a representative procedure based on the known reactivity of similar 2-chloropyridines.[4]

-

Vessel Preparation : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

-

Reactant Charging : The flask is charged with 2,3-dichloropyridine (1.0 eq) and a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophile Addition : A solution of methylamine (typically a 40% solution in water or as a gas) is added to the stirred solution (1.1-1.5 eq). The slight excess of the amine drives the reaction to completion. An optional inorganic base like potassium carbonate can be added to scavenge the HCl byproduct.

-

Reaction Execution : The reaction mixture is heated to a temperature between 80-120 °C. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation : Upon completion, the mixture is cooled to room temperature and diluted with water. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification : The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.

Causality : The choice of a polar aprotic solvent is critical as it effectively solvates the reactants but does not interfere with the nucleophilic attack. Elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

Spectroscopic and Analytical Characterization

Expected NMR Signatures (¹H and ¹³C)

Based on the structure and known chemical shifts for similar pyridine derivatives, the following NMR signals can be predicted.[5][6]

¹H NMR :

-

A doublet for the N-methyl protons, coupled to the N-H proton (~2.9-3.1 ppm).

-

A broad singlet for the N-H proton (~5.0-6.0 ppm).

-

Three aromatic protons in the pyridine ring region (~6.5-8.0 ppm), exhibiting characteristic doublet of doublets splitting patterns.

¹³C NMR :

-

A signal for the N-methyl carbon (~30-35 ppm).

-

Five distinct signals in the aromatic region for the pyridine ring carbons, with the carbon bearing the chlorine atom (C3) and the amino group (C2) being significantly influenced by these substituents.

Mass Spectrometry

Mass spectrometry would show a characteristic molecular ion peak (M⁺) and an isotopic pattern (M+2) typical for a monochlorinated compound, with a ratio of approximately 3:1, confirming the presence of a single chlorine atom.

Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by its functional groups: the secondary amine, the pyridine ring, and the C-Cl bond.

-

N-Methylamino Group : This group can be further functionalized. It can be deprotonated with a strong base to form an anion for subsequent alkylation or acylation.

-

Pyridine Ring : The ring nitrogen is basic and can be protonated or coordinated to metal centers, making the compound a potential ligand in coordination chemistry.

-

C-Cl Bond : The chlorine at the 3-position is less reactive towards SNAr than a halogen at the 2- or 4-position. However, it is highly susceptible to transformation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at this position. This reactivity is crucial for building molecular complexity.

Applications in Drug Discovery and Development

Substituted aminopyridines are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. This compound serves as a valuable intermediate for creating libraries of compounds for screening.[1][7]

The primary utility of this molecule lies in its capacity as a versatile scaffold. For instance, the chlorine atom can be replaced via a Suzuki coupling to introduce a new aryl or heteroaryl group, while the secondary amine can be used as a handle to attach other fragments, creating a diverse set of molecules from a single starting material. This modular approach is highly efficient in the lead optimization phase of drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed. While a specific, verified Safety Data Sheet (SDS) for this compound is not publicly available, data for structurally similar compounds like 3-amino-2-chloro-4-methylpyridine provide a strong basis for handling procedures.[8]

Hazard Identification (Anticipated)

-

Acute Toxicity : Likely harmful if swallowed.

-

Skin Irritation : May cause skin irritation.

-

Eye Irritation : May cause serious eye irritation.

Recommended Handling Procedures

-

Engineering Controls : Use in a well-ventilated area, preferably a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

This guide provides a foundational understanding of this compound, grounded in established chemical principles and data from commercial sources. As a specialized building block, its full potential is realized in the hands of researchers who can leverage its unique reactivity to construct novel and complex molecular architectures.

References

- 1. This compound [synhet.com]

- 2. Cas 468718-67-4,2-Pyridinamine,3-chloro-N-methyl-(9CI) | lookchem [lookchem.com]

- 3. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. orgsyn.org [orgsyn.org]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

Spectroscopic Data of 3-Chloro-N-methylpyridin-2-amine: An In-depth Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: In the landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Substituted pyridines, in particular, form the backbone of numerous active pharmaceutical ingredients (APIs) and functional materials. 3-chloro-N-methylpyridin-2-amine is a key intermediate in the synthesis of various target molecules. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and the rational design of novel molecular entities.

Due to the limited availability of a complete, publicly accessible, and validated set of spectroscopic data for this compound, this guide will focus on the comprehensive spectroscopic analysis of a closely related and well-characterized analogue: 3-amino-2-chloropyridine . The principles and methodologies discussed herein are directly applicable to the analysis of this compound and other similar substituted pyridines. This guide will provide a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-amino-2-chloropyridine, offering insights into the structural features that govern its spectroscopic behavior.

Molecular Structure and Spectroscopic Overview

The molecular structure of 3-amino-2-chloropyridine, presented below, is fundamental to understanding its spectroscopic signatures. The positions of the substituents on the pyridine ring create a unique electronic environment that is reflected in its NMR, IR, and MS data.

Caption: Molecular structure of 3-amino-2-chloropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-amino-2-chloropyridine, both ¹H and ¹³C NMR provide critical information about the electronic environment of the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-amino-2-chloropyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and nitro groups.

A reported ¹H NMR spectrum of 3-amino-2-chloropyridine in CDCl₃ shows the following signals: a doublet of doublets at approximately 6.62 ppm, another doublet of doublets at 7.48 ppm, and a third at 7.98 ppm.[1] The amino group protons typically appear as a broad singlet.

Table 1: ¹H NMR Data for 3-amino-2-chloropyridine

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.98 | dd | H-6 |

| ~7.48 | dd | H-4 |

| ~6.62 | dd | H-5 |

| ~5.02 | s (br) | -NH₂ |

Data sourced from a synthesis report of 3-chloropyridin-2-amine.[1]

The downfield shift of H-6 is attributed to its proximity to the electronegative nitrogen atom of the pyridine ring. The coupling patterns (doublet of doublets) arise from the coupling of each proton to its two neighbors on the ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents.

Table 2: ¹³C NMR Data for 3-amino-2-chloropyridine

| Chemical Shift (δ) ppm | Assignment |

| ~145.2 | C-2 |

| ~142.1 | C-6 |

| ~138.5 | C-4 |

| ~129.8 | C-3 |

| ~115.9 | C-5 |

Note: The chemical shifts are estimated based on data for 2-chloro-3-aminopyridine from various sources and may vary depending on the solvent and experimental conditions.[2][3]

The carbon atom bearing the chlorine (C-2) is significantly deshielded and appears at a lower field. Conversely, the carbons ortho and para to the electron-donating amino group (C-2, C-4, and C-6) are expected to be shielded to some extent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-amino-2-chloropyridine will be characterized by the vibrational frequencies of the N-H bonds of the amino group, the C=C and C=N bonds of the pyridine ring, and the C-Cl bond.

Table 3: Key IR Absorption Bands for 3-amino-2-chloropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 1620-1580 | Strong | C=C and C=N ring stretching |

| 1500-1400 | Medium-Strong | C=C and C=N ring stretching |

| 800-700 | Strong | C-Cl stretching |

| 900-650 | Strong, sharp | Out-of-plane C-H bending |

Data is based on the NIST Chemistry WebBook entry for 3-amino-2-chloropyridine.[4]

The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong absorptions in the 1620-1400 cm⁻¹ region are typical for the aromatic ring vibrations of pyridine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-amino-2-chloropyridine, electron ionization (EI) mass spectrometry is a common technique.

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (128.56 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak will be observed, which is characteristic of a molecule containing one chlorine atom.[5]

Table 4: Major Fragments in the Mass Spectrum of 3-amino-2-chloropyridine

| m/z | Proposed Fragment |

| 128/130 | [M]⁺ (Molecular ion) |

| 93 | [M - Cl]⁺ |

| 66 | [M - Cl - HCN]⁺ |

Data is based on the NIST Chemistry WebBook entry for 3-amino-2-chloropyridine.[5]

Caption: Proposed fragmentation pathway for 3-amino-2-chloropyridine in EI-MS.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols are designed to be self-validating by including steps for instrument calibration and verification.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Calibration: Before acquiring data, ensure the NMR spectrometer is properly shimmed and the lock signal is stable. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically perform the background subtraction. Identify and label the significant absorption bands.

Mass Spectrometry Protocol (EI)

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard, such as perfluorotributylamine (PFTBA), to ensure mass accuracy.

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solids.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

Use a standard electron energy of 70 eV.

-

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the isotopic pattern of the molecular ion to confirm the presence of chlorine.

Conclusion

The spectroscopic characterization of 3-amino-2-chloropyridine provides a valuable framework for understanding the structure-property relationships in substituted pyridines. The data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, offer a comprehensive picture of its molecular structure. The methodologies described are robust and can be readily adapted for the analysis of this compound and other related compounds, ensuring the scientific integrity and accuracy of their structural elucidation in research and development settings.

References

- 1. 2-Chloro-3-cyanopyridine(6602-54-6) 13C NMR [m.chemicalbook.com]

- 2. 2-Chloro-3-pyridylamine | C5H5ClN2 | CID 80528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-pyridinamine(6298-19-7) 13C NMR [m.chemicalbook.com]

- 4. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 5. 3-Amino-2-chloropyridine [webbook.nist.gov]

A Comprehensive Technical Guide to the Organic Solvent Solubility of 3-chloro-N-methylpyridin-2-amine

This guide provides an in-depth exploration of the solubility characteristics of 3-chloro-N-methylpyridin-2-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to empower users with a robust framework for understanding and determining the solubility of this compound.

Executive Summary

This compound is a substituted pyridine derivative with significant potential in pharmaceutical and chemical synthesis. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide elucidates the molecular factors governing its solubility, provides a theoretical framework for predicting its behavior in various organic solvents, and details a comprehensive experimental protocol for accurate solubility determination.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₇ClN₂ | [1] |

| Molecular Weight | 142.59 g/mol | |

| Appearance | White to brown powder/crystalline solid | |

| Melting Point | 65-71 °C | |

| Hydrogen Bond Donors | 1 (the secondary amine N-H) | [1] |

| Hydrogen Bond Acceptors | 2 (the pyridine nitrogen and the secondary amine nitrogen) | [1] |

| Polar Surface Area | 38.9 Ų | [2] |

The presence of a chloro group, a methyl group, and an N-methylamino group on the pyridine ring creates a molecule with moderate polarity. The pyridine nitrogen and the secondary amine can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. These characteristics suggest that this compound will exhibit preferential solubility in polar organic solvents, particularly those capable of hydrogen bonding.[3][4]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For this compound, the key intermolecular forces to consider are:

-

Van der Waals forces: Present in all molecules.

-

Dipole-dipole interactions: Due to the polar nature of the molecule.

-

Hydrogen bonding: The N-H group can donate a hydrogen bond, and the nitrogen atoms can accept hydrogen bonds.[5]

Based on these properties, a qualitative prediction of solubility in different classes of organic solvents can be made:

-

Protic Polar Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the solute. A supplier datasheet indicates that a related compound, 3-amino-2-chloro-4-methylpyridine, is soluble in methanol.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated. These solvents have significant dipole moments and can accept hydrogen bonds, interacting favorably with the polar and hydrogen-bonding functionalities of the solute. DMSO is noted as a strong organic solvent for dissolving pharmaceutical compounds.[6]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The nonpolar nature of these solvents results in weak interactions with the polar solute, insufficient to overcome the solute-solute interactions in the crystal lattice.

The logical relationship for predicting solubility is outlined in the following diagram:

Caption: Logical flow for predicting solubility.

Experimental Determination of Solubility

In the absence of comprehensive published solubility data, experimental determination is crucial. The following section provides a detailed protocol for determining the equilibrium solubility of this compound. The shake-flask method is a widely accepted and reliable technique for this purpose.[7]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, DMSO, toluene, hexane)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.[8]

Experimental Workflow

The following diagram illustrates the experimental workflow for solubility determination:

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Solvent Systems: Prepare the desired organic solvents. Ensure they are of high purity to avoid interferences.

-

Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.[8]

-

Preparation of Saturated Solution Dilutions: Accurately dilute the filtered saturated solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.[6] A calibration curve prepared from stock solutions of known concentrations should be used for quantification.

-

Calculation of Solubility: Calculate the solubility of the compound in each solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) |

| Methanol | Polar Protic | 25 | [Experimental Value] |

| Ethanol | Polar Protic | 25 | [Experimental Value] |

| Acetonitrile | Polar Aprotic | 25 | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | [Experimental Value] |

| Toluene | Nonpolar | 25 | [Experimental Value] |

| n-Hexane | Nonpolar | 25 | [Experimental Value] |

Safety Precautions

When handling this compound, it is essential to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.

Conclusion

While specific, publicly available solubility data for this compound is limited, a strong predictive framework can be established based on its physicochemical properties. Its polar nature and hydrogen bonding capabilities suggest good solubility in polar protic and aprotic solvents and poor solubility in nonpolar solvents. For precise quantitative data, the detailed experimental protocol provided in this guide offers a reliable methodology. This comprehensive approach, combining theoretical understanding with practical experimental design, provides researchers with the necessary tools to effectively work with this compound.

References

- 1. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intermolecular hydrogen bonding in N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide on 3-Chloro-N-methylpyridin-2-amine: From Chemical Intermediate to Precursor for Biologically Active Molecules

Executive Summary

3-Chloro-N-methylpyridin-2-amine is a substituted pyridine derivative primarily recognized for its role as a versatile chemical intermediate in organic synthesis. While there is no evidence of its direct biological mechanism of action as a standalone agent, its significance lies in its utility as a precursor for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of this compound, detailing its synthesis, chemical properties, and, most importantly, its application in the development of molecules with therapeutic potential. We will explore the mechanisms of action of the final active compounds derived from this intermediate, offering a scientifically grounded perspective on its relevance in drug discovery and development.

Introduction to this compound

This compound, with the chemical formula C₆H₇ClN₂ and CAS number 468718-67-4, is a heterocyclic amine.[1] Its structure, featuring a pyridine ring substituted with a chloro group, a methylamino group, and a methyl group, provides multiple reactive sites for further chemical modifications. This makes it a valuable building block for medicinal chemists.[2] A survey of the scientific and patent literature reveals that this compound is not typically investigated for its own pharmacological properties but is rather employed as a key starting material or intermediate in the synthesis of more complex molecules with specific biological targets.[2][3][4]

The primary focus of this guide is therefore to elucidate the "mechanism of action" not of this compound itself, but of the pharmacologically active molecules that are synthesized from it. This approach provides a more accurate and relevant understanding of its importance to the fields of pharmacology and drug development.

Synthesis and Chemical Reactivity

The synthesis of this compound and its structural analogs, such as 3-amino-2-chloro-4-methylpyridine, has been described in the literature, often highlighting methods to achieve specific regioselectivity of substitutions on the pyridine ring.[3][5][6][7] These synthetic routes are crucial for producing the intermediate with high purity, which is essential for its subsequent use in multi-step syntheses of pharmaceutical agents.[8]

The reactivity of this compound is dictated by its functional groups: the nucleophilic amino group and the chloro-substituted pyridine ring, which can participate in various coupling and substitution reactions. This versatility allows for the construction of diverse molecular scaffolds.[2]

Role as a Precursor to Biologically Active Molecules

The true value of this compound is realized in its role as a precursor to compounds with demonstrated biological activity. The aminopyridine scaffold, in general, is a "privileged" structure in medicinal chemistry, known to interact with a variety of enzymes and receptors.[9] Derivatives of aminopyridines have shown a broad spectrum of pharmacological effects, including acting as potassium channel blockers and exhibiting activity against various diseases.[9][10][11]

3.1. Derivatives Targeting Neurological Disorders

Aminopyridine derivatives have been investigated for their effects on the central nervous system. For instance, 4-aminopyridine (4-AP) is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[10] It acts by blocking voltage-gated potassium channels, which prolongs action potentials and increases neurotransmitter release at neuromuscular junctions.[10] While this compound is not 4-AP, its structural similarity suggests that its derivatives could be designed to target similar ion channels or other neurological receptors. Research on various 4-aminopyridine derivatives has shown that modifications to the pyridine ring can significantly alter their potency and selectivity, with some derivatives being more potent than 4-AP in reversing neuromuscular blockade.[12][13]

3.2. Derivatives with Antimicrobial Properties

The aminopyridine core is also present in compounds developed as antimicrobial agents. For example, pyridine-2-methylamine derivatives have been identified as inhibitors of Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids in M. tuberculosis.[14] Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. The synthesis of such inhibitors could potentially start from intermediates like this compound.

3.3. Derivatives as Kinase Inhibitors in Oncology

Many kinase inhibitors used in cancer therapy incorporate a pyridine or aminopyridine core. This scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases. By modifying this compound through established synthetic methodologies, it is conceivable to generate novel kinase inhibitors.

Hypothetical Mechanism of Action of a Derived Kinase Inhibitor

To illustrate the mechanistic pathway of a potential drug derived from this compound, let us consider a hypothetical scenario where it is used to synthesize a selective inhibitor of a cancer-related kinase, for example, a receptor tyrosine kinase (RTK).

Signaling Pathway of a Receptor Tyrosine Kinase

In this pathway, the binding of a growth factor ligand to the extracellular domain of the RTK induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for adaptor proteins like Grb2, which in turn recruits SOS, a guanine nucleotide exchange factor. SOS then activates Ras, a small GTPase, initiating a downstream signaling cascade through Raf, MEK, and ERK. Ultimately, this leads to the transcription of genes involved in cell proliferation and survival. A hypothetical inhibitor derived from this compound would be designed to bind to the ATP-binding pocket of the RTK, preventing autophosphorylation and thereby blocking the entire downstream signaling cascade.

Experimental Protocols

To advance this compound from a chemical intermediate to a precursor for a potential drug candidate, a structured experimental workflow is necessary.

5.1. Synthesis of a Derivative Library

The first step involves the synthesis of a library of compounds derived from this compound. This would typically involve parallel synthesis techniques to generate a diverse set of molecules with different substitutions at the reactive sites.

Experimental Workflow for Synthesis and Screening

5.2. High-Throughput Screening (HTS)

The synthesized library of compounds would then be subjected to HTS against a panel of relevant biological targets, such as a kinase panel.

Protocol for a Kinase Activity Assay:

-

Plate Preparation: 384-well plates are coated with a substrate peptide specific for the kinase of interest.

-

Compound Addition: The synthesized compounds (dissolved in DMSO) are dispensed into the wells at various concentrations.

-

Kinase and ATP Addition: The target kinase enzyme and ATP are added to each well to initiate the phosphorylation reaction.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: A phosphorylation-specific antibody conjugated to a detection molecule (e.g., horseradish peroxidase) is added. After a washing step, a substrate for the detection molecule is added, and the resulting signal (e.g., luminescence or fluorescence) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are calculated for each compound.

5.3. Lead Optimization

Promising "hits" from the HTS with potent and selective activity would undergo lead optimization. This involves a medicinal chemistry campaign to synthesize further analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

Data Presentation

The results from the screening and optimization phases are typically summarized in tables for easy comparison.

Table 1: Hypothetical Screening Data for a Kinase Inhibitor Library

| Compound ID | Structure Modification | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (B/A) |

| DERIV-001 | R = Phenyl | 50 | 500 | 10 |

| DERIV-002 | R = 4-Fluorophenyl | 25 | 600 | 24 |

| DERIV-003 | R = 3-Pyridyl | 100 | 200 | 2 |

| DERIV-004 | R = 2-Thienyl | 75 | 1500 | 20 |

Conclusion

This compound is a chemical entity of significant interest not for its own biological activity, but as a versatile and valuable building block in the synthesis of novel, biologically active molecules. Its utility spans across various therapeutic areas, from neurological disorders to infectious diseases and oncology. Understanding the mechanism of action of the final drug products derived from this intermediate is key to appreciating its role in modern drug discovery. The systematic application of synthetic chemistry, high-throughput screening, and medicinal chemistry principles allows for the transformation of this simple precursor into potentially life-saving therapeutics.

References

- 1. This compound [synhet.com]

- 2. nbinno.com [nbinno.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. 3-Amino-2-chloro-4-methylpyridine | C6H7ClN2 | CID 2756387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 11. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of the pharmacological actions of some new 4-aminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of new 4-aminopyridine derivatives on neuromuscular transmission and on smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 3-chloro-N-methylpyridin-2-amine

Abstract

3-chloro-N-methylpyridin-2-amine is a critical heterocyclic building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nucleophilic secondary amine, an electrophilic chlorinated carbon center, and the inherent electronic properties of the pyridine ring—confers a versatile and nuanced reactivity profile. This guide provides an in-depth analysis of the chemical reactivity and stability of this compound. We will explore its participation in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering mechanistic insights and field-proven protocols. Furthermore, this document delineates the compound's stability under various chemical and physical conditions, providing essential knowledge for its effective storage, handling, and application in complex synthetic sequences. This work is intended for researchers, chemists, and process development professionals who utilize substituted pyridines in their synthetic endeavors.

Introduction to a Versatile Heterocyclic Intermediate

This compound, with CAS Number 468718-67-4, has emerged as a valuable intermediate for the construction of complex molecular architectures.[1] Its utility is primarily derived from the strategic placement of its functional groups, which allows for selective and sequential chemical modifications. The pyridine core is a ubiquitous scaffold in medicinal chemistry, and this particular derivative provides a convenient entry point for introducing further diversity. Analogous compounds, such as 2-amino-3-chloropyridine and 3-amino-2-chloro-4-methylpyridine, are recognized as key intermediates in the synthesis of a range of biologically active molecules, including anti-inflammatory agents, antimicrobials, and notable therapeutics like the HIV reverse transcriptase inhibitor Nevirapine.[2][3][4][5] This underscores the importance of understanding the chemical behavior of this specific N-methylated analogue.

Chemical Identity and Physicochemical Properties

A comprehensive understanding of a reagent begins with its fundamental properties. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 468718-67-4 | SynHet[1] |

| Molecular Formula | C₆H₇ClN₂ | PubChem[6] |

| Molecular Weight | 142.59 g/mol | Sigma-Aldrich[7] |

| Appearance | White to light yellow solid/powder | Various Suppliers |

| Purity | Typically ≥97% | Sigma-Aldrich[7] |

| IUPAC Name | This compound | SynHet[1] |

Note: Physical properties such as melting point and boiling point are not consistently reported across commercial suppliers and should be determined empirically for specific batches.

Scope of this Guide

This guide is designed to provide a deep technical dive into the reactivity and stability of this compound. It moves beyond a simple catalog of reactions to explain the underlying electronic and steric factors that govern its chemical behavior. The protocols provided are intended as robust starting points for laboratory synthesis, backed by mechanistic rationale to aid in optimization and troubleshooting.

Core Reactivity: A Tale of Two Sites

The reactivity of this compound is dominated by two primary features:

-

The C3-Cl bond: The chlorine atom is attached to an electron-deficient pyridine ring, making the C3 position susceptible to nucleophilic attack and a prime site for metal-catalyzed cross-coupling reactions.

-

The N-methylamino group: The secondary amine at the C2 position is a nucleophilic center and can participate in various derivatization reactions. Its presence also electronically influences the reactivity of the pyridine ring.

The interplay between the electron-donating amino group and the electron-withdrawing chloro substituent, along with the pyridine nitrogen, creates a unique electronic environment that dictates the molecule's reaction pathways.

Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. For chloropyridines, this transformation is a powerful method for C-N, C-O, and C-S bond formation. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon bearing the halogen, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the chloride leaving group.[8][9]

The presence of the pyridine ring nitrogen inherently makes the ring electron-deficient, facilitating nucleophilic attack compared to a simple chlorobenzene. This effect is most pronounced at the C2 and C4 positions. In this compound, the chloro group is at the C3 position. While less activated than C2/C4 halogens, SNAr reactions at C3 are still feasible, often requiring heat.[8]

Causality in Experimental Design:

-

Nucleophile Choice: Strong, neutral nucleophiles like primary and secondary amines are particularly effective for this transformation.[8][10] The reaction rate is directly proportional to the nucleophilicity of the attacking species.

-

Solvent and Base: Polar aprotic solvents like DMF, DMSO, or NMP are typically used to solvate the intermediates. A non-nucleophilic base is often included to scavenge the HCl generated during the reaction, driving it to completion.

-

Temperature: Due to the disruption of aromaticity in the rate-determining step, thermal energy is often required to overcome the activation barrier.[8][9]

Caption: Generalized SNAr mechanism on this compound.

Protocol 3.1: General Procedure for SNAr with a Secondary Amine

This protocol provides a self-validating system for executing a typical SNAr reaction.

-

Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv).

-

Reagent Addition: Add the secondary amine nucleophile (e.g., morpholine, piperidine) (1.2–1.5 equiv) followed by a suitable polar aprotic solvent (e.g., NMP or DMSO, ~0.5 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (2.0 equiv). Rationale: The base neutralizes the HCl formed, preventing protonation of the amine nucleophile and driving the equilibrium towards the product.

-

Reaction Execution: Heat the mixture to 100–140 °C with vigorous stirring. Rationale: Higher temperatures are often necessary to overcome the activation energy for attacking the C3 position.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed. A typical validation check involves observing a new, more polar spot (product) and the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[11]

The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an amine with an aryl halide.[11][12] This reaction has revolutionized access to substituted aryl and heteroaryl amines. For challenging substrates like electron-rich chloro-heterocycles, the choice of ligand and catalyst system is critical for success.[13] Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and their associated pre-catalysts are highly effective.[11][14]

Trustworthiness Through Mechanistic Understanding: The catalytic cycle involves:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond. This is often the rate-limiting step for aryl chlorides.[11]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed, yielding the product and regenerating the Pd(0) catalyst.[13]

The ortho-amino group in this compound can potentially chelate the palladium center, which may influence the rate and efficiency of the catalytic cycle.[14] Careful selection of bulky ligands helps to promote the desired reductive elimination step.

Caption: Experimental workflow for a Buchwald-Hartwig amination reaction.

The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, coupling an organoboron reagent (boronic acid or ester) with a halide.[15] This reaction is highly valued for its mild conditions and tolerance of a vast array of functional groups.[16] For chloro-heterocycles, effective catalyst systems often involve electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the challenging oxidative addition to the C-Cl bond.[16][17]

Comparative Reactivity of Coupling Partners:

| Reaction | Bond Formed | Key Reagents | Typical Catalyst/Ligand |

| Buchwald-Hartwig | C-N | Primary/Secondary Amine, Strong Base | Pd₂(dba)₃ / XPhos, RuPhos[11][13] |

| Suzuki-Miyaura | C-C | Boronic Acid/Ester, Base (e.g., K₂CO₃) | Pd(PPh₃)₄, PdCl₂(dppf)[15][18] |

Protocol 3.2: A General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a reliable method for coupling arylboronic acids with this compound.

-

Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) to the vessel.

-

Solvent & Degassing: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-30 minutes. Rationale: Oxygen must be removed as it can oxidize the Pd(0) catalyst, rendering it inactive.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80–110 °C) under an inert atmosphere until the starting material is consumed, as determined by TLC or LC-MS.

-

Work-up & Purification: After cooling, perform a standard aqueous work-up. Dilute with water, extract with a suitable organic solvent, wash the organic phase with brine, dry, and concentrate. Purify the residue via column chromatography.

Stability Profile

The stability of an intermediate is as crucial as its reactivity for its successful application in multi-step synthesis.

| Condition | Stability Assessment | Comments and Recommendations |

| Thermal | Generally stable at elevated temperatures required for reactions (e.g., up to 150 °C for short periods). | Prolonged heating at very high temperatures may lead to decomposition. Monitor reactions to avoid unnecessary heating. |

| pH (Aqueous) | Acidic: Stable. Forms the corresponding pyridinium salt. Neutral: Moderately stable. Basic: Stable. The freebase form is maintained. | Avoid prolonged storage in neutral aqueous solutions. For long-term storage, keep in a solid, dry state. |

| Photostability | Potentially susceptible to photodegradation upon prolonged exposure to UV light. | Chloropyridines can undergo photochemical reactions, including dechlorination or rearrangement.[19] Store in amber vials or protected from direct light. |

| Oxidative/Reductive | The pyridine ring and amine are generally stable to common oxidizing agents (e.g., MnO₂). The chloro group can be susceptible to reductive cleavage under certain conditions (e.g., catalytic hydrogenation with Pd/C). | Compatibility with specific redox reagents should be evaluated on a case-by-case basis. |

Recommended Storage and Handling: this compound should be stored in a cool, dry, dark place under an inert atmosphere to prevent degradation. It is typically handled as a stable solid at room temperature.[20]

Conclusion: A Versatile Building Block for Modern Drug Discovery

This compound presents a powerful platform for the synthesis of complex substituted pyridines. Its well-defined reactivity at the C3-Cl bond, primarily through SNAr and palladium-catalyzed cross-coupling reactions, allows for the controlled and predictable introduction of a wide range of substituents. A thorough understanding of its reactivity profile, guided by mechanistic principles, and an awareness of its stability limitations are paramount for its effective use. The protocols and insights provided in this guide serve as a robust foundation for chemists to leverage this versatile intermediate in the pursuit of novel chemical entities for pharmaceutical and other applications.

References

- 1. This compound [synhet.com]

- 2. chemimpex.com [chemimpex.com]

- 3. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 6. 3-Chloro-5-methylpyridin-2-amine | C6H7ClN2 | CID 12251011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-アミノ-2-クロロ-4-メチルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-chloro-N-methylpyridin-2-amine

This guide provides a comprehensive overview of the essential safety and handling protocols for 3-chloro-N-methylpyridin-2-amine (CAS No. 468718-67-4). Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data to ensure the well-being of laboratory personnel and the integrity of research outcomes. The recommendations herein are grounded in established chemical safety principles and data extrapolated from closely related structural analogs, providing a robust framework for risk mitigation.